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Abstract
2-((4-Methoxyphenyl)amino)benzoic acid, also known as N-(4-methoxyphenyl)anthranilic

acid, is a member of the N-aryl anthranilic acid class of compounds. This class, often referred

to as "fenamates," is notable for its anti-inflammatory properties, with several derivatives

developed as non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a

detailed review of the available literature on 2-((4-Methoxyphenyl)amino)benzoic acid,

covering its chemical properties, synthesis, and the established biological context of its parent

class. While direct biological studies on this specific derivative are limited, this paper

extrapolates its probable mechanism of action based on the well-understood pharmacology of

N-aryl anthranilic acids, focusing on the inhibition of cyclooxygenase (COX) enzymes and the

corresponding signaling pathways. Detailed experimental protocols for its synthesis and for a

representative biological assay are provided to facilitate further research and drug development

efforts.

Introduction and History
N-aryl anthranilic acids emerged from early research efforts to develop non-narcotic

analgesics. This chemical family includes well-known NSAIDs such as mefenamic acid and

flufenamic acid. The core structure, consisting of a substituted aniline linked to a benzoic acid
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moiety, proved to be a privileged scaffold for anti-inflammatory activity. The mechanism of

action for this class is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes,

which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and

fever.

While the broader class of N-aryl anthranilic acids has been extensively studied since the mid-

20th century, the specific history of 2-((4-Methoxyphenyl)amino)benzoic acid is not well-

documented in dedicated publications. It is primarily recognized as a chemical intermediate

and a subject of synthetic methodology studies. Its synthesis is a classic example of the

Ullmann condensation, a copper-catalyzed N-arylation reaction. The presence of the 4-

methoxy substituent on the phenyl ring is a common feature in medicinal chemistry, often

introduced to modulate metabolic stability and receptor binding affinity.

Chemical and Physical Properties
2-((4-Methoxyphenyl)amino)benzoic acid is a solid at room temperature with the following

key properties:

Property Value Reference

IUPAC Name

2-((4-

methoxyphenyl)amino)benzoic

acid

[1]

Synonyms

N-(4-

Methoxyphenyl)anthranilic

acid, 2-(4-

Methoxyanilino)benzoic acid

[1][2]

CAS Number 13501-67-2 [1]

Molecular Formula C₁₄H₁₃NO₃ [1]

Molecular Weight 243.26 g/mol [1]

Melting Point 183-184 °C [3]

XLogP3 4.3 [1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b083698?utm_src=pdf-body
https://www.benchchem.com/product/b083698?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Methoxyphenyl_amino_benzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Methoxyphenyl_amino_benzoic-acid
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Methoxyphenyl_amino_benzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Methoxyphenyl_amino_benzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Methoxyphenyl_amino_benzoic-acid
https://brieflands.com/journals/koomesh/articles/152797
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Methoxyphenyl_amino_benzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Characterization
The most common and well-documented method for the synthesis of 2-((4-
Methoxyphenyl)amino)benzoic acid is the Ullmann condensation. This reaction involves the

copper-catalyzed coupling of an aryl amine (4-anisidine) with an aryl halide (2-chlorobenzoic

acid).

Experimental Protocol: Ullmann Condensation
This protocol is adapted from a published synthetic procedure.[3]

Materials:

2-chlorobenzoic acid (80 g)

4-anisidine (p-methoxyaniline) (80 g)

Anhydrous potassium carbonate (80 g)

Activated copper powder (4 g)

Amyl alcohol (800 ml)

Concentrated hydrochloric acid

Isopropyl alcohol (for recrystallization)

Procedure:

A mixture of 2-chlorobenzoic acid, 4-anisidine, potassium carbonate, and activated copper

powder is prepared in amyl alcohol in a suitable reaction vessel equipped with a reflux

condenser and a mechanical stirrer.

The mixture is heated to reflux and maintained at this temperature with efficient stirring for

four hours.

After the reaction is complete, the amyl alcohol is removed by steam distillation.
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The remaining aqueous phase is filtered to remove the copper catalyst and any insoluble

byproducts.

The filtrate is neutralized by the dropwise addition of a 1:1 solution of concentrated

hydrochloric acid and water until precipitation of the product is complete.

The resulting solid is collected by filtration.

The crude product is purified by recrystallization from isopropyl alcohol to yield N-(4-

methoxyphenyl)anthranilic acid.

Workflow Diagram:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Chlorobenzoic Acid
4-Anisidine

K2CO3, Cu Powder
Amyl Alcohol

Heat to Reflux
(4 hours)

Steam Distillation
(Remove Amyl Alcohol)

Filter Aqueous Phase

Neutralize with HCl

Collect Precipitate

Recrystallize
(Isopropyl Alcohol)

Pure 2-((4-Methoxyphenyl)amino)benzoic acid

Click to download full resolution via product page

Caption: Ullmann condensation workflow for synthesis.
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Characterization
While a complete, published spectral analysis for this specific compound is not readily

available, characterization would typically involve the following techniques. Expected spectral

features are based on the known structure and data from closely related N-aryl anthranilic

acids.[4][5]

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a

singlet for the methoxy group (around 3.8 ppm), a series of multiplets in the aromatic region

(approx. 6.8-8.1 ppm) corresponding to the protons on both benzene rings, and a broad

singlet for the amine proton (NH), which may be shifted downfield (e.g., >9.0 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show

characteristic peaks for the carboxylic acid carbon (~170-174 ppm), the methoxy carbon

(~55 ppm), and a series of signals in the aromatic region for the twelve aromatic carbons.

IR (Infrared) Spectroscopy: Key absorption bands would include a broad O-H stretch from

the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around

1670-1710 cm⁻¹), an N-H stretch from the secondary amine (around 3300-3400 cm⁻¹), and

C-O stretches from the ether group (around 1250 cm⁻¹).

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 243.26.

Biological Activity and Mechanism of Action
No direct biological studies or quantitative data for 2-((4-Methoxyphenyl)amino)benzoic acid
have been published in the reviewed literature. However, its structural similarity to fenamate

NSAIDs strongly suggests that its primary biological activity would be the inhibition of

cyclooxygenase (COX) enzymes.

The Cyclooxygenase (COX) Pathway
The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid

into prostaglandin H₂ (PGH₂), the precursor to various prostaglandins and thromboxanes.

COX-1 is constitutively expressed in most tissues and is responsible for producing

prostaglandins that regulate physiological processes such as gastrointestinal mucosal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://asianpubs.org/index.php/ajchem/article/download/36_10_6/29825
https://pmc.ncbi.nlm.nih.gov/articles/PMC5109001/
https://www.benchchem.com/product/b083698?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


protection and platelet aggregation.

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation

by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 mediate the

classic signs of inflammation: pain, heat, redness, and swelling.[6][7]

The anti-inflammatory effect of NSAIDs is derived from their inhibition of COX-2, while common

side effects like gastrointestinal irritation are often due to the simultaneous inhibition of COX-1.

Postulated Mechanism of Action
2-((4-Methoxyphenyl)amino)benzoic acid is predicted to act as a competitive inhibitor at the

arachidonic acid binding site of the COX enzymes. By blocking this site, it would prevent the

synthesis of PGH₂ and subsequent downstream inflammatory mediators. The selectivity for

COX-1 versus COX-2 would depend on the specific interactions of the molecule within the

enzyme's active site.

Signaling Pathway Diagram:
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Caption: Postulated inhibition of the COX-2 pathway.

Quantitative Data
As of the latest literature review, there is no published quantitative biological data (e.g., IC₅₀

values) for 2-((4-Methoxyphenyl)amino)benzoic acid. To provide context, the table below

presents IC₅₀ values for other well-known fenamates from a human whole blood assay. It is

important to note that these values can vary based on the specific assay conditions.[8]
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Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM)
Selectivity Index
(COX-1/COX-2)

Mefenamic Acid 10 1.0 10

Flufenamic Acid 3.0 0.3 10

Meclofenamic Acid 0.9 0.1 9

Standardized Biological Assay Protocol
The following is a representative protocol for a human whole blood assay to determine COX-1

and COX-2 inhibitory activity, which would be a suitable method for evaluating 2-((4-
Methoxyphenyl)amino)benzoic acid.[8]

Objective: To determine the IC₅₀ values of a test compound for COX-1 and COX-2 in a

physiologically relevant ex vivo model.

Materials:

Freshly drawn human venous blood from healthy, drug-free volunteers.

Test compound (2-((4-Methoxyphenyl)amino)benzoic acid) dissolved in a suitable solvent

(e.g., DMSO).

Lipopolysaccharide (LPS) for COX-2 induction.

Enzyme immunoassay (EIA) kits for Thromboxane B₂ (TxB₂) and Prostaglandin E₂ (PGE₂).

Incubator, centrifuge, microplate reader.

Procedure for COX-1 Activity (TxB₂ Production):

Aliquots of whole blood are incubated with various concentrations of the test compound or a

vehicle control for 15 minutes at 37°C.

The blood is then allowed to clot for 60 minutes at 37°C, which induces platelet aggregation

and subsequent TxB₂ production via COX-1.
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The reaction is stopped by placing the samples on ice.

Serum is separated by centrifugation.

TxB₂ levels in the serum are quantified using an appropriate EIA kit.

Procedure for COX-2 Activity (PGE₂ Production):

Aliquots of whole blood are incubated with various concentrations of the test compound or a

vehicle control.

LPS (e.g., 10 µg/mL) is added to induce the expression of COX-2 in monocytes.

The samples are incubated for 24 hours at 37°C.

Plasma is separated by centrifugation.

PGE₂ levels in the plasma are quantified using an appropriate EIA kit.

Data Analysis:

The percentage inhibition of TxB₂ (for COX-1) and PGE₂ (for COX-2) production is

calculated for each concentration of the test compound relative to the vehicle control.

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions
2-((4-Methoxyphenyl)amino)benzoic acid is a synthetically accessible compound belonging

to the well-established anti-inflammatory class of N-aryl anthranilic acids. While its history and

specific biological profile are not extensively documented, its chemical structure strongly

suggests it functions as an inhibitor of COX enzymes. The lack of published biological data

presents a clear opportunity for future research.

Key areas for investigation include:
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Definitive Synthesis and Characterization: A full spectroscopic characterization (¹H NMR, ¹³C

NMR, IR, MS) should be published to serve as a standard reference.

In Vitro Biological Evaluation: The compound should be tested in COX-1 and COX-2

inhibition assays, such as the human whole blood assay detailed herein, to determine its

potency and selectivity.

Structure-Activity Relationship (SAR) Studies: The 4-methoxy substitution provides a key

data point in the SAR of fenamates. Further studies could explore other substitutions on the

phenyl ring to optimize activity and selectivity.

Exploration of Other Targets: While COX inhibition is the most probable mechanism, other

potential targets, such as kinases or other enzymes in the inflammatory cascade, should not

be ruled out without experimental evidence.

This technical guide provides the foundational chemical knowledge and a clear roadmap for the

future biological evaluation of 2-((4-Methoxyphenyl)amino)benzoic acid, a compound that

sits at the intersection of classic NSAID chemistry and modern drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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